molecular formula C11H12O2 B030645 1,2,3,4-Tetrahydro-1-naphthoic acid CAS No. 1914-65-4

1,2,3,4-Tetrahydro-1-naphthoic acid

Cat. No. B030645
CAS RN: 1914-65-4
M. Wt: 176.21 g/mol
InChI Key: VDLWTJCSPSUGOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of multisubstituted 1-naphthoic acids, including compounds related to 1,2,3,4-tetrahydro-1-naphthoic acid, can be achieved through Ru-catalyzed C-H activation and double alkyne annulation under atmospheric conditions. This method demonstrates high atom and step economies, facilitated by the free carboxyl group, allowing for the easy conversion of products into diverse polycyclic molecules (Chen et al., 2019).

Molecular Structure Analysis

Investigations into the molecular structure of naphthoic acids have revealed insights into the degree of disorder of the carboxylic acid groups. For instance, 1-naphthoic acid exhibits a completely ordered structure with specific bond lengths and angles, whereas 2-naphthoic acid shows significant disorder, indicating the importance of structural analysis in understanding the properties of these compounds (Fitzgerald & Gerkin, 1993).

Chemical Reactions and Properties

The acid-base properties of naphthoic acid derivatives, such as 2,3,4,5-tetrahydro-1H-naphtho[2,3-b]-1,4-diazepine-2,4,6,11-tetraone, have been explored, showcasing their ability to undergo various chemical reactions including methylation and substitution, which is pivotal for the synthesis of more complex organic compounds (Loskutov et al., 1978).

Physical Properties Analysis

The analysis of physical properties, such as photoluminescence, is crucial for understanding the potential applications of naphthoic acid derivatives. For example, 4-Aryl-1,3-dihydroxy-2-naphthoates exhibit photoluminescence emission in both solid state and solutions, indicative of their potential use in materials science (Yanai et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties of naphthoic acid derivatives reveal their role in forming hydrogen-bonded dimers and higher-order complexes, such as tetramers, which may assume excimer-like structures. This behavior is critical for understanding the molecular association and electronic spectra of these compounds, which could have implications for their use in pharmaceuticals and material chemistry (Kitamura & Baba, 1973).

Scientific Research Applications

Safety And Hazards

According to the safety data sheet, if symptoms persist after exposure, it is advised to call a physician . In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLWTJCSPSUGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940758
Record name 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1-naphthoic acid

CAS RN

1914-65-4
Record name 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRAHYDRO-1-NAPHTHOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of potassium tert-butoxide (74.13 g, 661 mmol) and N,N,N',N'-tetramethylethylenediamine (6.63M, 78.92 mL, 523 mmol) in 1.7 L of hexane was cooled to below -30° C. under a nitrogen atmosphere and then n-butyl lithium (1.6M, 327 mL, 523 mmol) was added over 15 minutes. The mixture was stirred for 15 minutes and 1,2,3,4-tetrahydronapthalene (7.36M, 85.27 mL, 623 mmol) was added. The mixture was stirred for 6 hours at 0° C. and then for 18 hours at between 0° and 20° C. The mixture was aerated with carbon dioxide for approximately 30 minutes and then approximately 1.2 L of water was added. The aqueous layer was separated, cooled in an ice-water bath and acidified with approximately 185 mL of 12N hydrochloric acid. The mixture was then extracted with ethyl acetate (2×1 L) and the combined ethyl acetate layers were dried (NaSO4). The mixture was filtered and concentrated. The residue was dissolved in 170 mL of formic acid and then the solution was diluted with 340 mL of water to give a crystalline product. The product was isolated by filtration, washed with 40 mL of water and dried. The dry material was dissolved in 0.74 L of ethyl acetate and the solution was washed with 0.5 L of water, dried (Na2SO4) and concentrated to give 1,2,3,4-tetrahydro-1-naphthoic acid (38.68 g, 219.6 mol), m.p. 74.4°-79.2° C.
Quantity
74.13 g
Type
reactant
Reaction Step One
Quantity
78.92 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
327 mL
Type
reactant
Reaction Step Two
Quantity
85.27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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